molecular formula C6Cl2N4 B12969519 3,6-Dichloropyrazine-2,5-dicarbonitrile

3,6-Dichloropyrazine-2,5-dicarbonitrile

Cat. No.: B12969519
M. Wt: 198.99 g/mol
InChI Key: SILTXHLSAGGGLP-UHFFFAOYSA-N
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Description

3,6-Dichloropyrazine-2,5-dicarbonitrile is a chemical compound with the molecular formula C6Cl2N4. It is a derivative of pyrazine, characterized by the presence of two chlorine atoms and two cyano groups attached to the pyrazine ring. This compound is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dichloropyrazine-2,5-dicarbonitrile can be synthesized through several methods. One common approach involves the oxidation of aniline in the presence of chlorine water, leading to the formation of the desired compound . Another method includes the use of di-tert-butyl (3,6-dichloropyrazine-2,5-diyl)dicarbamate as a precursor, which can be obtained on a large scale .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, nitration, and subsequent purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloropyrazine-2,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include triethylamine, methanol, and other nucleophiles. Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyrazine derivatives, while cyclization reactions can produce complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 3,6-Dichloropyrazine-2,5-dicarbonitrile involves its ability to undergo single electron transfer (SET) reactions, making it a powerful photoredox catalyst. The compound’s structure allows for the efficient transfer of electrons, facilitating various chemical transformations. Molecular targets and pathways involved include the interaction with substrates to promote oxidation, reduction, and other photoredox processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dichloropyrazine-2,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and photoredox properties.

Properties

Molecular Formula

C6Cl2N4

Molecular Weight

198.99 g/mol

IUPAC Name

3,6-dichloropyrazine-2,5-dicarbonitrile

InChI

InChI=1S/C6Cl2N4/c7-5-3(1-9)11-6(8)4(2-10)12-5

InChI Key

SILTXHLSAGGGLP-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(N=C(C(=N1)Cl)C#N)Cl

Origin of Product

United States

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